molecular formula C34H42BF4P B6336318 Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate CAS No. 1007311-95-6

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate

Cat. No.: B6336318
CAS No.: 1007311-95-6
M. Wt: 568.5 g/mol
InChI Key: VBCMIQSEFSKZNU-UHFFFAOYSA-O
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Description

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate (CAS: 1007311-95-6) is a phosphonium salt with the molecular formula C₃₄H₄₂BF₄P and a molecular weight of 568.48 g/mol . It is part of the cataCXium® ligand series developed in collaboration with Solvias, designed for catalytic applications such as hydroformylation and cross-coupling reactions . The compound features a bulky fluorenyl group substituted with a 3-phenylpropyl chain, which enhances steric and electronic effects during metal coordination. Its tetrafluoroborate (BF₄⁻) anion improves solubility in polar solvents while maintaining low nucleophilicity, reducing side reactions .

Properties

IUPAC Name

dicyclohexyl-[9-(3-phenylpropyl)fluoren-9-yl]phosphanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H41P.BF4/c1-4-15-27(16-5-1)17-14-26-34(32-24-12-10-22-30(32)31-23-11-13-25-33(31)34)35(28-18-6-2-7-19-28)29-20-8-3-9-21-29;2-1(3,4)5/h1,4-5,10-13,15-16,22-25,28-29H,2-3,6-9,14,17-21,26H2;/q;-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBCMIQSEFSKZNU-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1CCC(CC1)[PH+](C2CCCCC2)C3(C4=CC=CC=C4C5=CC=CC=C53)CCCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42BF4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746253
Record name Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate
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Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007311-95-6
Record name Dicyclohexyl[9-(3-phenylpropyl)-9H-fluoren-9-yl]phosphanium tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1007311-95-6
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Preparation Methods

Resin Loading and Deprotection

The resin (loading: 1.4 mmol/g) is swollen in dichloromethane (DCM) before coupling with Fmoc-protected amino acids. A 20% piperidine/DMF solution removes Fmoc groups via two 15-minute treatments, yielding a free amine for subsequent phosphine ligand attachment. Dicyclohexylphosphine is introduced using 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) as the coupling reagent, with N,N-diisopropylethylamine (DIPEA) facilitating activation.

Reaction Conditions

  • Coupling Reagent : TBTU (4 equiv)

  • Base : DIPEA (8 equiv)

  • Solvent : DCM/DMF (1:1 v/v)

  • Time : 2 hours at 25°C

Phosphonium Salt Formation

Post-coupling, the resin-bound phosphine undergoes quaternization using 3-phenylpropyl bromide in anhydrous tetrahydrofuran (THF). Tetrafluoroboric acid (HBF4) is then introduced to exchange the bromide counterion, forming the tetrafluoroborate salt. The product is cleaved from the resin using a trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/H2O (95:2.5:2.5) cocktail, followed by precipitation in cold diethyl ether.

Solution-Phase Alkylation of Dicyclohexylphosphine

An alternative route involves the direct alkylation of dicyclohexylphosphine with 9-(3-phenylpropyl)-9H-fluoren-9-yl bromide in a polar aprotic solvent. This method avoids solid-phase supports, favoring homogeneous reaction conditions.

Reaction Mechanism

Dicyclohexylphosphine reacts with the fluorenyl bromide derivative in acetonitrile at reflux (82°C) for 12 hours. The phosphine’s nucleophilic phosphorus attacks the electrophilic carbon of the alkyl bromide, forming the phosphonium bromide intermediate. Subsequent anion exchange with sodium tetrafluoroborate (NaBF4) in ethanol yields the target compound.

Optimization Parameters

  • Molar Ratio : 1:1 (phosphine:alkyl bromide)

  • Anion Source : NaBF4 (1.2 equiv)

  • Yield : 78–85% after recrystallization

Catalytic Applications and In Situ Generation

Industrial protocols often generate the phosphonium salt in situ during palladium-catalyzed cross-coupling reactions. For example, cataCXium® FPrPh (a commercial name for the compound) is pre-mixed with Pd(OAc)2 in toluene, forming an active catalyst for Suzuki-Miyaura couplings.

Typatalytic System Composition

ComponentConcentration
Pd(OAc)21 mol%
cataCXium® FPrPh2 mol%
Base (Cs2CO3)3 equiv
Solvent (toluene/H2O)4:1 v/v

This method avoids isolating the hygroscopic phosphonium salt, enhancing operational efficiency.

Purification and Characterization

Crude products are purified via preparative HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. Key characterization data include:

  • Mass Spectrometry : MALDI-TOF-MS (M+H)+ calculated for C34H42BF4P: 568.48; observed: 568.6.

  • NMR Spectroscopy : 31P NMR (CDCl3) δ: 25.7 ppm (quaternary P+); 19F NMR δ: -152.1 ppm (BF4–).

Challenges and Mitigation Strategies

  • Air Sensitivity : The phosphonium salt is air-sensitive, requiring storage under argon.

  • Byproduct Formation : Alkylation side products are minimized using excess NaBF4 and low-temperature recrystallization (-20°C) .

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phosphonium group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like acetonitrile.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphonium salts.

Scientific Research Applications

Catalysis

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate is primarily utilized as a ligand in transition metal-catalyzed reactions. Its sterically hindered structure allows for enhanced reactivity and selectivity in various catalytic processes.

Case Studies:

  • Cross-Coupling Reactions : This compound has been effectively employed in Suzuki and Heck coupling reactions, where it facilitates the formation of carbon-carbon bonds between aryl halides and organoboron compounds. The presence of the phosphonium moiety enhances the reactivity of the palladium catalyst involved .
  • Hydroformylation : In hydroformylation processes, this phosphonium salt acts as a ligand that stabilizes the metal center, leading to improved yields of aldehyde products from alkenes under mild conditions. Studies have shown that using cataCXium® FPrPh can significantly increase the regioselectivity of the reaction .

Organic Synthesis

The compound's role as a chiral ligand makes it valuable in asymmetric synthesis. It aids in producing optically active compounds, which are crucial in pharmaceuticals and agrochemicals.

Notable Applications:

  • Asymmetric Hydrogenation : this compound has been used to achieve high enantioselectivity in the hydrogenation of prochiral ketones, demonstrating its utility in synthesizing enantiomerically pure substances .
  • Synthesis of Chiral Amines : The compound facilitates the formation of chiral amines from prochiral substrates, showcasing its versatility in drug synthesis and development .

Material Science

This phosphonium salt also finds applications in material science, particularly in the development of advanced materials such as polymers and nanocomposites.

Research Findings:

  • Polymerization Catalysts : Research indicates that this compound can be used as a catalyst for living polymerization techniques, leading to well-defined polymer architectures with tailored properties .

Mechanism of Action

The mechanism by which Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate exerts its effects involves its role as a ligand. It coordinates with metal centers in catalytic complexes, facilitating various chemical transformations. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved often include oxidative addition, reductive elimination, and migratory insertion.

Comparison with Similar Compounds

Comparison with Similar Phosphonium Salts

Structural and Molecular Comparisons

The following table highlights key structural differences among cataCXium® ligands and related phosphonium salts:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent on Fluorenyl Group Key Applications
Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium BF₄⁻ (1007311-95-6) C₃₄H₄₂BF₄P 568.48 3-Phenylpropyl Hydroformylation, cross-coupling
Dicyclohexyl(9-benzylfluoren-9-yl)phosphonium BF₄⁻ (937378-18-2) C₃₂H₃₈BF₄P 540.42 Benzyl Asymmetric catalysis
(9-Butyl-9-fluorenyl)dicyclohexylphosphonium BF₄⁻ (1007311-98-9) C₂₉H₄₀BF₄P 506.41 Butyl Stabilizing metal complexes in aqueous media
Trihexyl(tetradecyl)phosphonium BF₄⁻ (N/A) C₃₂H₆₈BF₄P 642.68 Trihexyl(tetradecyl) Solvent for pyrethroid extraction

Key Observations :

  • Trihexyl(tetradecyl)phosphonium BF₄⁻, a non-fluorenyl derivative, is used in hydrophobic deep eutectic solvents (HDESs) due to its long alkyl chains, achieving >80% extraction efficiency for pyrethroids .

Physicochemical Properties

Solubility and Stability:
  • Target Compound : Air-sensitive, requiring inert handling, but stable in polar aprotic solvents (e.g., DCM, THF) .
  • Benzyl Analog (CAS 937378-18-2) : Similar air sensitivity but lower thermal stability due to weaker π-π interactions from the benzyl group .
  • Butyl Analog (CAS 1007311-98-9) : Improved water stability compared to phenylpropyl derivatives, attributed to the hydrophobic butyl chain .
NMR Characteristics:
  • The α-protons in phosphonium tetrafluoroborates resonate at 2.30 ± 0.03 ppm (¹H NMR), shifted upfield compared to phosphonium bromides (2.53 ± 0.07 ppm) due to weak hydrogen bonding with BF₄⁻ .

Catalytic Performance

Hydroformylation:
  • The target compound outperforms Cyphos IL-111 (tetradecyl(trihexyl)phosphonium BF₄⁻) in alkene hydroformylation, achieving higher turnover numbers (TON > 10,000) due to superior ligand-metal coordination .
  • Benzyl Derivative (FBn) : Shows reduced activity in hydroformylation but excels in Suzuki-Miyaura coupling due to enhanced π-backbonding with palladium .
Oxidative Desulfurization:
  • Trihexyl(tetradecyl)phosphonium BF₄⁻ achieves 90% sulfur removal in fuel oils, whereas fluorenyl-based analogs are less effective due to lower hydrophobicity .

Biological Activity

Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate, commonly referred to as cataCXium® FPrPh, is a phosphonium salt with notable applications in organic synthesis and catalysis. This article explores its biological activity, focusing on its cytotoxicity, potential therapeutic uses, and mechanisms of action.

  • Molecular Formula : C34H42BF4P
  • Molecular Weight : 568.48 g/mol
  • CAS Number : 1007311-95-6

Biological Activity Overview

Recent studies have indicated that compounds similar to this compound exhibit significant biological activities, including cytotoxic effects against various cancer cell lines and antibacterial properties.

Cytotoxicity Studies

Research has demonstrated that cataCXium® FPrPh shows promising cytotoxic effects against several cancer cell lines. For instance:

  • HeLa Cells (Cervical Cancer) : IC50 values indicate potent activity, suggesting effective inhibition of cell proliferation.
  • MCF-7 Cells (Breast Cancer) : Similar trends in cytotoxicity were observed, reinforcing the compound's potential as an anticancer agent.
  • A549 Cells (Lung Cancer) : The compound also exhibited significant cytotoxicity against lung cancer cells.

The following table summarizes the IC50 values for various cell lines:

Cell LineIC50 (μM)
HeLa0.43
MCF-70.28
A5490.92

These results highlight the compound's potential for further development in cancer therapy.

The mechanism by which this compound exerts its cytotoxic effects is not fully elucidated. However, it is hypothesized that the phosphonium moiety may interfere with cellular processes such as:

  • Cell Cycle Regulation : Disruption of normal cell cycle progression leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress in cancer cells.

Antibacterial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antibacterial activity. It has been tested against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values indicate moderate antibacterial activity, suggesting potential applications in treating infections caused by resistant strains.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study conducted on the efficacy of this compound revealed significant antiproliferative effects on HeLa and A549 cells with IC50 values below 1 μM. The study emphasized the importance of further exploring this compound's structure-activity relationship to enhance its efficacy.
  • Antibacterial Screening :
    • Another research effort focused on evaluating the antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound could inhibit bacterial growth at concentrations comparable to existing antibiotics, warranting further investigation into its mode of action and potential as a therapeutic agent.

Q & A

Q. How is Dicyclohexyl[9-(3-phenylpropyl)-9-fluorenyl]phosphonium tetrafluoroborate synthesized and characterized?

Methodological Answer: The synthesis involves two key steps:

Quaternization : Reacting tri-tert-butylphosphine with a haloalkane precursor (e.g., 3-phenylpropyl-substituted fluorenyl halide) under inert conditions to form the phosphonium halide intermediate .

Metathesis : Substituting the halide anion with tetrafluoroborate (BF₄⁻) using sodium tetrafluoroborate in aqueous conditions. The product precipitates due to low water solubility and is isolated via filtration .
Characterization :

  • 31P-NMR : Confirms purity (≥95–98%) and structural integrity by identifying the phosphonium center .
  • Elemental Analysis : Validates empirical formula (C₃₄H₄₂BF₄P, FW 568.48) .
  • XRD (if available) : Resolves steric effects from the bulky fluorenyl and cyclohexyl groups .

Q. What are the primary applications of this compound in catalytic systems?

Methodological Answer:

  • Hydroformylation : Acts as a ligand for rhodium or palladium catalysts, enhancing regioselectivity in alkene hydroformylation. For example, it improves linear-to-branched aldehyde ratios in styrene derivatives .
  • Cross-Coupling Reactions : Used in Suzuki-Miyaura couplings due to its electron-rich phosphine structure, which stabilizes metal centers (e.g., Pd⁰/PdII) and accelerates oxidative addition steps .
  • Comparative Studies : Benchmarked against cataCXium® analogs (e.g., FBn, FBu) to evaluate substituent effects on catalytic efficiency .

Q. What are the recommended handling protocols for this air-sensitive phosphonium salt?

Methodological Answer:

  • Storage : Under inert atmosphere (argon/nitrogen) at –20°C in sealed, flame-dried vials .
  • Handling : Use gloveboxes or Schlenk lines for weighing and solution preparation. Avoid exposure to moisture or oxygen to prevent decomposition .
  • Solubility : Dissolves in polar aprotic solvents (e.g., DCM, THF) but is insoluble in water, enabling biphasic catalysis .

Advanced Questions

Q. How does the steric/electronic profile of this ligand influence catalytic activity in hydroformylation?

Methodological Answer:

  • Steric Effects : The fluorenyl backbone and cyclohexyl groups create a rigid, bulky environment, favoring less sterically hindered alkene coordination and linear product formation. Comparative studies with smaller ligands (e.g., PPh₃) show improved selectivity .
  • Electronic Effects : The electron-donating cyclohexyl groups increase electron density at the metal center, accelerating oxidative addition in cross-coupling reactions. This is validated by Hammett studies and DFT calculations .
  • Experimental Design : Conduct kinetic profiling under varying ligand/metal ratios to quantify turnover frequencies (TOFs) and selectivity trends .

Q. What methodologies address discrepancies in reported catalytic efficiencies across studies?

Methodological Answer:

  • Control Variables : Standardize reaction conditions (temperature, solvent, metal precursor) to isolate ligand performance. For example, use [Rh(acac)(CO)₂] as a common precursor in hydroformylation .
  • Purity Validation : Replicate experiments using ligands from the same batch (e.g., Solvias-supplied cataCXium® FPrPh) to minimize variability from synthesis protocols .
  • Contradiction Analysis : Compare substrate scope limitations; e.g., electron-deficient alkenes may show lower yields due to reduced metal-ligand π-backbonding .

Q. How does modifying the fluorenyl substituent impact ligand efficiency in cross-coupling?

Methodological Answer:

  • Substituent Screening : Replace the 3-phenylpropyl group with benzyl (FBn) or butyl (FBu) and evaluate yields in model reactions (e.g., aryl bromide coupling). FBn shows higher activity for sterically hindered substrates due to increased π-π interactions .
  • Mechanistic Probes : Use in situ IR spectroscopy to monitor CO stretching frequencies in Rh complexes, correlating ligand electronic effects with catalytic activity .

Q. What strategies integrate this phosphonium salt into ionic liquids (ILs) for catalyst recycling?

Methodological Answer:

  • IL Synthesis : Combine with hydrophobic anions (e.g., bis(triflimide)) to create temperature-responsive ILs. The catalyst-IL phase separates post-reaction, enabling reuse for >5 cycles without significant loss in activity .
  • Solvent Optimization : Test solubility in supercritical CO₂ or fluorinated solvents to facilitate product isolation while retaining ligand stability .

Q. What is the role of the tetrafluoroborate anion in reactivity and stability?

Methodological Answer:

  • Non-Nucleophilic Nature : BF₄⁻ minimizes unwanted side reactions (e.g., ligand displacement) compared to nucleophilic anions like Cl⁻ .
  • Stability Enhancement : Forms weak ion pairs with the phosphonium cation, improving thermal stability (decomposition >200°C) and solubility in organic media .
  • Counterion Comparison : Replace BF₄⁻ with PF₆⁻ or BArF₄⁻ to assess anion effects on catalytic turnover in Heck reactions .

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